Electronic Differentiation: Impact of the 5-Methoxy Group on Physicochemical Properties vs. Unsubstituted Analog
The presence of the 5-methoxy group in 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride (free base) significantly alters key physicochemical descriptors compared to the unsubstituted 2-(1H-pyrrol-1-yl)aniline. Specifically, the methoxy group increases the calculated LogP from 1.70 to 1.81, indicating higher lipophilicity , and introduces a polar surface area (PSA) of 40.2 Ų [1]. These changes affect membrane permeability and target binding, differentiating this building block for applications requiring specific solubility or partitioning profiles.
| Evidence Dimension | Physicochemical Property Profile (LogP, PSA) |
|---|---|
| Target Compound Data | LogP (ACD/Labs) = 1.81; Polar Surface Area = 40.2 Ų |
| Comparator Or Baseline | 2-(1H-pyrrol-1-yl)aniline (unsubstituted): LogP (ACD/Labs) = 1.70 (predicted); PSA not directly compared but differs due to absence of methoxy group |
| Quantified Difference | LogP increase of +0.11 units; PSA contribution of 40.2 Ų from methoxy group |
| Conditions | Computational predictions using ACD/Labs Percepta Platform and Cactvs |
Why This Matters
The higher LogP and specific PSA of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride provide a measurable advantage in designing compounds with improved membrane permeability and altered target binding kinetics, directly impacting lead optimization campaigns.
- [1] PubChem. (2026). 5-Methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride. Computed Descriptors: Topological Polar Surface Area. CID: 122199258. View Source
